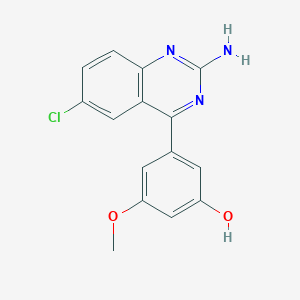
3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and chloroformamide, under specific reaction conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using suitable amines.
Chlorination: The chlorination at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Methoxylation: The methoxy group at the 5-position can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can yield various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and protein interactions.
Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, due to their ability to inhibit specific enzymes and signaling pathways involved in tumor growth and progression.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Aminoquinazoline: A simpler quinazoline derivative with similar biological activities.
6-Chloroquinazoline: Another quinazoline derivative with a chloro group at the 6-position.
5-Methoxyquinazoline: A quinazoline derivative with a methoxy group at the 5-position.
Uniqueness
3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol is unique due to the specific combination of functional groups and their positions on the quinazoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
分子式 |
C15H12ClN3O2 |
|---|---|
分子量 |
301.73 g/mol |
IUPAC名 |
3-(2-amino-6-chloroquinazolin-4-yl)-5-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-11-5-8(4-10(20)7-11)14-12-6-9(16)2-3-13(12)18-15(17)19-14/h2-7,20H,1H3,(H2,17,18,19) |
InChIキー |
LALDKWQEMCCHLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


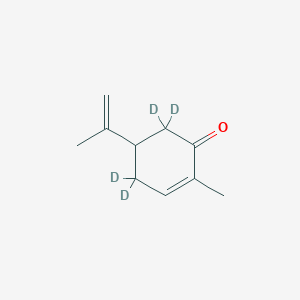
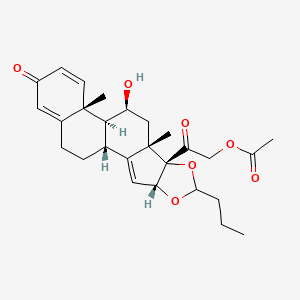
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


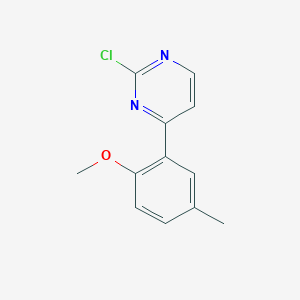
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
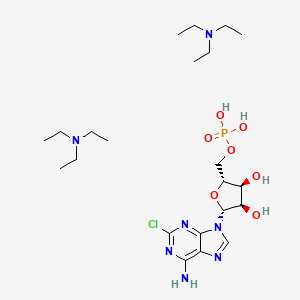
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
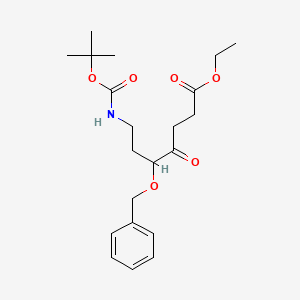
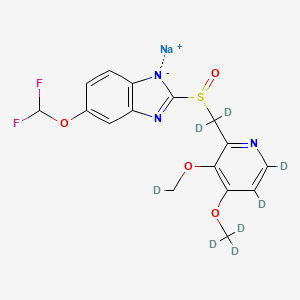
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
